2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid
CAS No.: 1142214-90-1
Cat. No.: VC8051391
Molecular Formula: C19H24N2O3
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
![2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid - 1142214-90-1](/images/structure/VC8051391.png)
Specification
CAS No. | 1142214-90-1 |
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Molecular Formula | C19H24N2O3 |
Molecular Weight | 328.4 g/mol |
IUPAC Name | 2,2-dimethyl-3-[4-[(E)-2-phenylethenyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C19H24N2O3/c1-19(2)15(16(19)18(23)24)17(22)21-12-10-20(11-13-21)9-8-14-6-4-3-5-7-14/h3-9,15-16H,10-13H2,1-2H3,(H,23,24)/b9-8+ |
Standard InChI Key | CXVZKYLYSJWILJ-CMDGGOBGSA-N |
Isomeric SMILES | CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)/C=C/C3=CC=CC=C3)C |
SMILES | CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C=CC3=CC=CC=C3)C |
Canonical SMILES | CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C=CC3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid, reflects its intricate architecture . Its molecular formula, C₁₉H₂₄N₂O₃, corresponds to a molecular weight of 328.4 g/mol . The structure integrates three key components:
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A cyclopropane ring with two methyl substituents at the C2 position.
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A piperazine moiety linked via a carbonyl group to the cyclopropane.
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A (E)-2-phenylvinyl group attached to the piperazine nitrogen .
The carboxylic acid group at C1 enhances polarity, influencing solubility and reactivity.
Stereochemical and Conformational Analysis
The (E)-configuration of the styrenyl group ensures spatial separation between the phenyl ring and piperazine, potentially affecting receptor binding in biological systems . Computational models (e.g., PubChem’s 3D conformer) suggest that the cyclopropane’s strain induces a bent geometry, while the piperazine adopts a chair conformation .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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CAS Number | 1142214-90-1 | |
Molecular Formula | C₁₉H₂₄N₂O₃ | |
Molecular Weight | 328.4 g/mol | |
SMILES | CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C=CC3=CC=CC=C3)C | |
Storage Conditions | -20°C for long-term stability |
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the structure implies a multi-step approach:
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Cyclopropanation: Diethyl malonate derivatives may undergo [2+1] cycloaddition to form the 2,2-dimethylcyclopropane core.
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Piperazine Incorporation: Amide coupling (e.g., EDC/HOBt) links the cyclopropane carboxylic acid to 4-[(E)-2-phenylvinyl]piperazine .
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Purification: Chromatographic methods (HPLC, silica gel) ensure >95% purity, as commercial suppliers provide material at this grade .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm the amide and piperazine groups .
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NMR:
Pharmacological and Biological Research
In Silico Predictions
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LogP: Calculated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Drug-Likeness: Compliance with Lipinski’s Rule of Five (MW <500, H-bond donors <5) suggests oral bioavailability .
Table 2: Predicted ADMET Properties
Parameter | Prediction | Method Used |
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Absorption | High | Caco-2 model |
Hepatotoxicity | Low | QSAR |
Plasma Protein Binding | 89% | SwissADME |
Applications in Chemical Research
Intermediate in Medicinal Chemistry
The compound serves as a precursor for:
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Piperazine Derivatives: Modifying the styrenyl group could yield novel dopamine D3 receptor antagonists .
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Cyclopropane-Containing Drugs: Structural analogs are explored as antiviral agents (e.g., HCV protease inhibitors) .
Material Science Applications
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Liquid Crystals: The rigid cyclopropane and planar styrenyl group may enhance mesophase stability .
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Polymer Additives: Carboxylic acid functionality enables covalent bonding to polymer matrices.
Future Research Directions
Target Identification
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High-Throughput Screening: Test against kinase or GPCR panels to identify lead targets.
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Crystallography: Resolve X-ray structures to guide structure-based drug design.
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Develop enantioselective methods to access chiral cyclopropane derivatives.
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Green Chemistry: Explore solvent-free reactions or biocatalytic approaches to improve sustainability.
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